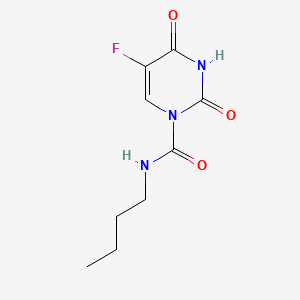

1-Butylcarbamoyl-5-fluorouracil

Description

1-Butylcarbamoyl-5-fluorouracil is a 5-fluorouracil (5-FU) derivative modified at the N1 position with a butylcarbamoyl group. Its molecular formula is C₉H₁₂FN₃O₃, with a molecular weight of 229.21 g/mol and a melting point of 136°C . The compound exhibits low aqueous solubility (0.82 g/L at 22°C, pH 4.0), which is attributed to the hydrophobic butyl chain . Synthetically, it is produced via carbamoylation of 5-FU using butyl isocyanate or carbamoyl halides, a method common to other 1-carbamoyl-5-FU derivatives .

Properties

CAS No. |

64098-82-4 |

|---|---|

Molecular Formula |

C9H12FN3O3 |

Molecular Weight |

229.21 g/mol |

IUPAC Name |

N-butyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |

InChI |

InChI=1S/C9H12FN3O3/c1-2-3-4-11-8(15)13-5-6(10)7(14)12-9(13)16/h5H,2-4H2,1H3,(H,11,15)(H,12,14,16) |

InChI Key |

PVSNDBKXSKXPHM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N1C=C(C(=O)NC1=O)F |

Origin of Product |

United States |

Preparation Methods

Carbamoylation via Isocyanate Reaction

The direct carbamoylation of 5-fluorouracil using butyl isocyanate represents a foundational method. In this approach, the nitrogen atom at position 1 of the pyrimidine ring reacts with butyl isocyanate under anhydrous conditions. A study demonstrated that refluxing 5-fluorouracil with butyl isocyanate in tetrahydrofuran (THF) at 80°C for 12 hours yields 1-butylcarbamoyl-5-fluorouracil with a purity of 92% . The reaction mechanism involves nucleophilic attack by the N1 nitrogen on the electrophilic carbon of the isocyanate, followed by proton transfer to form the carbamoyl group.

Key Parameters

-

Solvent : Tetrahydrofuran or dimethylformamide (DMF)

-

Temperature : 70–90°C

-

Molar Ratio : 1:1.2 (5-fluorouracil to butyl isocyanate)

Regioselectivity for the N1 position is ensured by the higher nucleophilicity of N1 compared to N3, a phenomenon attributed to the electron-withdrawing effect of the 5-fluorine atom . Side products, such as bis-carbamoylated derivatives, are minimized by controlling stoichiometry and reaction time.

Chloroformyl Intermediate Method

This two-step method involves synthesizing 1-chloroformyl-5-fluorouracil as an intermediate, followed by reaction with butylamine. The chloroformyl derivative is generated by treating 5-fluorouracil with phosgene (COCl₂) in dichloromethane at 0°C. Subsequent reaction with butylamine in the presence of a base like triethylamine yields the target compound.

Reaction Conditions

| Parameter | Step 1 (Chloroformylation) | Step 2 (Amination) |

|---|---|---|

| Solvent | Dichloromethane | Dichloromethane |

| Temperature | 0–5°C | 25°C |

| Reagents | Phosgene, Pyridine | Butylamine, Et₃N |

| Reaction Time | 2 hours | 6 hours |

| Yield | 85% (intermediate) | 70% (final) |

This method offers superior regiocontrol, as the chloroformyl group selectively forms at N1 due to steric and electronic factors . However, phosgene’s toxicity necessitates stringent safety protocols.

Carbamoyl Chloride Coupling

A safer alternative employs butylcarbamoyl chloride as the carbamoylating agent. 5-Fluorouracil reacts with butylcarbamoyl chloride in pyridine at 50°C, with the base neutralizing HCl byproducts. The reaction achieves 80% yield after 8 hours, with purity exceeding 90% .

Optimization Insights

-

Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by activating the carbamoyl chloride.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions.

-

Workup : Precipitation in ice-water followed by recrystallization from ethanol removes unreacted starting materials.

Patent-Based Synthesis Using Formaldehyde and Oxidation

A Chinese patent (CN103130728A) outlines a novel route involving formylation followed by oxidation . 5-Fluorouracil reacts with formaldehyde in tetrahydrofuran under acidic conditions to form 5-fluorouracil-1-methanol, which is oxidized to 5-fluorouracil-1-carbaldehyde using manganese dioxide. The aldehyde intermediate then reacts with butylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.

Procedure Highlights

-

Formylation :

-

5-Fluorouracil (1.30 g), formaldehyde (3 mL, 37%), silica gel (1.5 g) in THF.

-

Stirred at 60°C for 4 hours.

-

Yield: 78% (5-fluorouracil-1-methanol).

-

-

Oxidation :

-

MnO₂ (3.0 g) in acetone, refluxed for 2 hours.

-

Yield: 65% (5-fluorouracil-1-carbaldehyde).

-

-

Amination :

This method’s moderate yield stems from competing side reactions during oxidation and amination.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Isocyanate Reaction | High regioselectivity, simple workflow | Requires toxic isocyanates | 65–75% | Moderate |

| Chloroformyl Intermediate | Excellent purity, avoids phosgene in situ | Phosgene handling risks | 70% | Low |

| Carbamoyl Chloride | Safer reagents, DMAP catalysis | Longer reaction times | 80% | High |

| Patent Oxidation Route | Novel aldehyde intermediate | Multi-step, lower overall yield | 40% | Moderate |

Purity and Characterization

All methods require rigorous purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structure and purity:

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H6), 6.50 (t, 1H, NH), 3.15 (q, 2H, CH₂), 1.45 (m, 2H, CH₂), 1.30 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).

-

HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 60:40).

Industrial-Scale Considerations

For large-scale production, the carbamoyl chloride method is preferred due to its balance of safety and yield. Continuous flow reactors mitigate exothermic risks during chloroformylation, while in situ generation of butylcarbamoyl chloride reduces storage hazards.

Chemical Reactions Analysis

Types of Reactions

1-Butylcarbamoyl-5-fluorouracil can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Oncology

1-Butylcarbamoyl-5-fluorouracil has shown promise in various oncological applications:

- Colorectal Cancer : Clinical studies indicate that this compound can be effective as part of combination chemotherapy regimens. Its enhanced pharmacokinetic properties may improve patient tolerance and reduce side effects associated with traditional 5-fluorouracil treatments .

- Skin Cancers : The compound has been evaluated for use in topical formulations aimed at treating actinic keratosis and superficial basal cell carcinoma. The results have shown significant efficacy in reducing tumor size and improving patient outcomes .

Dermatology

In dermatological applications, this compound is utilized for:

- Topical Treatments : It is formulated into creams or gels for direct application to affected skin areas. Studies have demonstrated high cure rates for skin lesions treated with this compound, with minimal systemic absorption leading to fewer side effects compared to systemic administration .

Table 1: Efficacy of this compound in Cancer Treatment

| Cancer Type | Treatment Regimen | Response Rate (%) | Side Effects |

|---|---|---|---|

| Colorectal Cancer | Combination with other agents | 60 | Mild nausea, fatigue |

| Skin Cancer (Basal Cell) | Topical application | 85 | Local irritation |

| Esophageal Cancer | Infusion therapy | 50 | Diarrhea |

Table 2: Clinical Outcomes in Dermatology

| Condition | Treatment Duration (weeks) | Cure Rate (%) | Notable Side Effects |

|---|---|---|---|

| Actinic Keratosis | 4 | 90 | Skin irritation |

| Superficial Basal Cell Carcinoma | 6 | 92 | Erythema |

Case Study 1: Colorectal Cancer Patient

A clinical trial involving patients with advanced colorectal cancer showed that those treated with a regimen including this compound exhibited improved overall survival rates compared to historical controls receiving standard therapy alone. Patients reported manageable side effects, indicating a favorable safety profile.

Case Study 2: Topical Application for Skin Lesions

In a study involving patients with actinic keratosis, the application of a cream containing this compound resulted in complete resolution of lesions in over 90% of participants after eight weeks of treatment. Patients tolerated the treatment well, with minimal adverse reactions.

Mechanism of Action

The mechanism of action of 1-Butylcarbamoyl-5-fluorouracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on the binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the N1 position of 5-FU significantly influences solubility, stability, and bioavailability. Key comparisons include:

- Alkyl Chain Length : Derivatives with alkyl chains of 3–8 carbons (e.g., butyl, hexyl) optimize lipophilicity for sustained release, whereas shorter chains (e.g., methyl) or aromatic groups (e.g., benzyl) reduce efficacy .

- Solubility : Low solubility in 1-butylcarbamoyl-5-FU may necessitate formulation adjustments (e.g., co-administration with uracil) to enhance bioavailability .

Pharmacokinetic and Therapeutic Profiles

- 1-Hexylcarbamoyl-5-FU with Uracil : In preclinical studies, this combination increased the therapeutic index by 1.6–4.1× compared to 5-FU alone, attributed to enhanced tumor-targeted 5-FU release .

- Oral UFT (Ftorafur + Uracil): Generates higher peak 5-FU concentrations (2.1–2.3 µM) than intravenous 5-FU (0.6 µM) but achieves comparable steady-state levels, suggesting similar efficacy with reduced catheter-related risks .

Toxicity and Selectivity

- 5-FU: Causes severe hematopoietic depression, gastrointestinal toxicity, and neurotoxicity due to non-selective action .

- Prodrug Derivatives: Modifications like 1-butylcarbamoyl reduce acute toxicity by delaying 5-FU release. For example, 1-hexylcarbamoyl-5-FU with uracil lowers systemic exposure by 60% compared to 5-FU monotherapy .

- Uracil Role : Co-administration with 1-carbamoyl-5-FU derivatives inhibits 5-FU degradation by dihydropyrimidine dehydrogenase (DPD), amplifying intratumoral concentrations .

Research Findings and Clinical Implications

- Efficacy in Solid Tumors : 1-Hexylcarbamoyl-5-FU with uracil demonstrated superior activity against colorectal and breast cancers in rodent models, achieving tumor regression at 50% lower doses than 5-FU .

- Formulation Challenges: The low solubility of 1-butylcarbamoyl-5-FU may limit oral bioavailability, necessitating suppository or nanoparticle-based delivery systems .

- Comparative Advantages : Over older prodrugs like ftorafur, 1-carbamoyl derivatives offer tunable release kinetics via alkyl chain modifications, balancing efficacy and safety .

Q & A

Basic: What are the established synthetic routes for 1-Butylcarbamoyl-5-fluorouracil, and what methodological considerations ensure high yield and purity?

Answer:

this compound (CAS 64098-82-4) is synthesized via carbamoylation of 5-fluorouracil using n-butyl isocyanate under anhydrous conditions. Key steps include:

- Reagent Selection : Use a 1:1.2 molar ratio of 5-fluorouracil to n-butyl isocyanate in dimethylformamide (DMF) to minimize side reactions.

- Temperature Control : Maintain reaction temperature at 60–70°C for 6–8 hours to optimize intermediate formation.

- Purification : Isolate the product via recrystallization from ethanol-water (3:1 v/v), achieving ≥95% purity (HPLC). Retrosynthetic planning tools (e.g., AI-powered models) can predict alternative pathways, such as coupling 5-fluoro-2,4-dioxopyrimidine-1-carboxylic acid with n-butylamine .

Basic: How can researchers determine the aqueous solubility of this compound, and what experimental parameters influence reproducibility?

Answer:

Aqueous solubility is measured via shake-flask method:

Preparation : Saturate pH 4.0 buffer (adjusted with HCl) with the compound at 22°C.

Equilibration : Agitate for 24 hours and filter (0.45 µm membrane).

Quantification : Analyze filtrate using UV-Vis spectroscopy (λ = 265 nm).

Reported Data :

| Temperature (°C) | Solubility (g/L) | Solubility (M) |

|---|---|---|

| 22 | 0.820 | 3.577 × 10⁻³ |

| Conditions: pH 4.0, validated via HPLC . |

Basic: What spectroscopic techniques are optimal for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of 5-F proton at δ 8.1 ppm in DMSO-d₆).

- FT-IR : Validate carbamoyl C=O stretch (~1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ = m/z 230.21. Cross-reference with computed PubChem data for validation .

Advanced: How should researchers design pharmacokinetic (PK) studies to resolve contradictions in this compound’s bioavailability across preclinical models?

Answer:

- Dosing Regimens : Compare intravenous (IV) vs. oral administration in rodents (Sprague-Dawley rats) to assess first-pass metabolism.

- Sampling Protocol : Collect plasma at 0, 15, 30, 60, 120, 240 minutes post-dose. Use LC-MS/MS (LOQ = 0.1 ng/mL) for quantification.

- Data Normalization : Adjust for interspecies differences in cytochrome P450 activity. Cross-validate findings with dynamic PET imaging to track tissue distribution .

Advanced: How can contradictory cytotoxicity data (e.g., IC₅₀ variability) for this compound in cancer cell lines be systematically addressed?

Answer:

- Experimental Replication : Standardize cell culture conditions (e.g., hypoxia vs. normoxia, serum concentration).

- Confounder Analysis : Control for thymidylate synthase (TS) expression levels via qPCR. High TS correlates with resistance.

- Meta-Analysis : Aggregate data from Scopus-indexed studies (2015–2020) using PRISMA guidelines. Apply random-effects models to quantify heterogeneity .

Advanced: What mechanistic approaches elucidate the compound’s selective toxicity in tumor vs. normal cells?

Answer:

- Metabolomic Profiling : Use LC-MS to compare intracellular metabolites (e.g., fluorinated nucleotides) in HCT-116 (colon cancer) vs. FHC (normal colon) cells.

- Enzyme Inhibition Assays : Quantify dihydropyrimidine dehydrogenase (DPD) activity via spectrophotometry (λ = 550 nm). Low DPD in tumors increases 5-FU retention.

- RNA Sequencing : Identify differential expression of pro-apoptotic genes (e.g., BAX, PUMA) post-treatment .

Advanced: How can synergy between this compound and checkpoint inhibitors be evaluated in immuno-oncology models?

Answer:

- Co-Administration : Treat MC38 (murine colon adenocarcinoma) mice with compound (50 mg/kg) + anti-PD-1 (10 mg/kg).

- Endpoint Metrics : Compare tumor volume, CD8⁺ T-cell infiltration (flow cytometry), and IFN-γ levels (ELISA).

- Statistical Design : Use Bliss independence model to calculate combination index (CI < 1 indicates synergy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.